Cyclododecyl acetate

Vue d'ensemble

Description

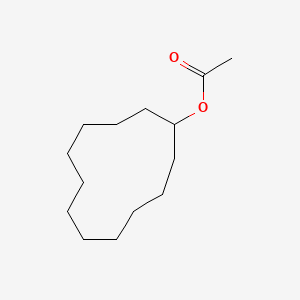

Cyclododecyl acetate is a useful research compound. Its molecular formula is C14H26O2 and its molecular weight is 226.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Cyclododecyl acetate serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules.

- Polymer Chemistry : It can be used as a monomer in the production of polyesters and other polymers, contributing to materials with tailored properties.

Biology

- Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Drug Delivery Systems : Its unique structure may allow it to function as a carrier for drug delivery, enhancing the bioavailability of therapeutic agents.

Industry

- Fragrance and Flavoring : Due to its pleasant odor, this compound is utilized in the fragrance industry as a synthetic aroma compound.

- Coatings and Adhesives : The compound's chemical properties enable its use in formulating specialty coatings and adhesives that require specific performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential use in developing new antimicrobial treatments.

Case Study 2: Polymer Applications

Research focused on incorporating this compound into polymer matrices to enhance flexibility and durability. The findings demonstrated improved mechanical properties in comparison to conventional polymers without this additive.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Cyclododecyl acetate undergoes hydrolysis under acidic or basic conditions to yield cyclododecanol and acetic acid. This reaction is critical for regenerating the parent alcohol for subsequent transformations.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated sulfuric acid (H₂SO₄) or HCl in aqueous media at 80–100°C .

-

Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in ethanol/water mixtures under reflux .

-

Products : Cyclododecanol and sodium acetate.

-

Applications : Used industrially to recover cyclododecanol for oxidation to cyclododecanone 6.

Oxidation to Cyclododecanone

Cyclododecanol derived from this compound hydrolysis is oxidized to cyclododecanone, a key intermediate in nylon-12 production.

| Oxidizing Agent | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Jones oxidation, 0–5°C | None | 85% | 6 |

| NaOCl (Bleach) | Acetone/H₂O, 45°C, 30 min | Acetic acid | 75% | 6 |

| O₂/Air | 155–170°C, 5–25 atm pressure | Boric acid (2–6.5%) | 90% |

Key Notes :

-

Air oxidation at 155–170°C with boric acid maximizes selectivity (>90%) for cyclododecanone while minimizing acid byproducts .

-

Chromic acid (CrO₃) is effective but environmentally hazardous compared to NaOCl6.

Transesterification

This compound reacts with alcohols to form new esters, enabling functional group diversification.

Example Reaction with Methanol

-

Conditions : Acidic (H₂SO₄) or basic (NaOMe) catalysis, reflux in methanol .

-

Product : Methyl acetate and cyclododecanol.

Reduction Reactions

The ester group in this compound can be reduced to a primary alcohol or hydrocarbon.

Lithium Aluminum Hydride (LiAlH₄)

-

Product : Cyclododecanol (via reduction of the acetate group).

Catalytic Hydrogenation

-

Product : Cyclododecane (full reduction of the ester and alcohol groups).

Functionalization via Substitution

This compound serves as a precursor for synthesizing bioactive molecules through substitution reactions.

Thermal Decomposition

At elevated temperatures (>250°C), this compound undergoes pyrolysis:

Propriétés

Numéro CAS |

6221-92-7 |

|---|---|

Formule moléculaire |

C14H26O2 |

Poids moléculaire |

226.35 g/mol |

Nom IUPAC |

cyclododecyl acetate |

InChI |

InChI=1S/C14H26O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |

Clé InChI |

AWJATTSJDXARCL-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCCCCCCC1 |

SMILES canonique |

CC(=O)OC1CCCCCCCCCCC1 |

Key on ui other cas no. |

6221-92-7 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.